molecular formula C13H10N2O2 B1466987 5-(4-Formylphenyl)-3-pyridinecarboxamide CAS No. 1007580-15-5

5-(4-Formylphenyl)-3-pyridinecarboxamide

Cat. No.: B1466987
CAS No.: 1007580-15-5
M. Wt: 226.23 g/mol
InChI Key: MDDAZOMMSDLOIR-UHFFFAOYSA-N
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Description

5-(4-Formylphenyl)-3-pyridinecarboxamide is a valuable chemical building block in medicinal chemistry and drug discovery research. This compound features a nicotinamide core linked to a formylphenyl group, a structure known to be a key intermediate in the synthesis of biologically active molecules. Key Research Applications and Value: • Anticancer Agent Development: This compound serves as a critical precursor for synthesizing novel inhibitors targeting one-carbon (C1) metabolism. Structurally similar thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine analogs have been designed as dual antagonists of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase)—key enzymes in de novo purine biosynthesis . Such compounds are investigated for their selective uptake via folate receptors (FRs) overexpressed in certain cancer cells, offering a pathway for targeted tumor therapy . • Antimicrobial Research: The 3-pyridinecarboxamide moiety is a recognized pharmacophore in antimicrobial development . Derivatives of cyanopyridine and pyridone have demonstrated significant potency against a range of bacterial strains, including E. coli and S. aureus , with some acting as inhibitors of the bacterial DNA gyrase A enzyme . • Versatile Chemical Synthon: The reactive aldehyde group on the phenyl ring makes this compound an ideal carbaldehyde monomer for constructing more complex structures through condensation reactions, such as in the synthesis of covalent organic polymers (COPs) . Quality & Handling: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

5-(4-formylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-13(17)12-5-11(6-15-7-12)10-3-1-9(8-16)2-4-10/h1-8H,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDAZOMMSDLOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity : The formyl group in this compound enhances its utility in condensation reactions (e.g., forming azomethines for optoelectronic materials), whereas chloro or methoxy substituents in analogs like 14g and 4-Formyl-5-methoxy-N-phenylpyridine-3-carboxamide prioritize pharmacological activity or lipophilicity .
  • Pharmacological vs. Material Science Applications: Chlorophenyl and hydroxycyclohexyl groups in 14g improve binding affinity to CB1 receptors, while the cyanophenyl group in N-[5-(4-Cyanophenyl)-...-3-pyridinecarboxamide supports kinase inhibition .

Solubility and Lipophilicity

  • This compound: The polar formyl group increases water solubility compared to nonpolar substituents (e.g., chlorophenyl in 14g). However, the methoxy group in 4-Formyl-5-methoxy-N-phenylpyridine-3-carboxamide introduces moderate lipophilicity, balancing membrane permeability .
  • 14g : The cyclopropylmethoxy and hydroxycyclohexyl groups confer significant hydrophobicity, enhancing blood-brain barrier penetration for CNS-targeted CB1 antagonism .

Thermal Stability

  • While thermal data for this compound is unavailable, analogs with formyl groups (e.g., azomethines in ) exhibit thermal stability up to 300°C, attributed to conjugated π-systems .

Material Science

  • Optoelectronic Materials : Formyl-substituted pyridinecarboxamides serve as precursors for azomethines with tunable optical bandgaps (2.1–2.4 eV) and high thermal stability, suitable for solar cell applications .

Preparation Methods

Multi-Step Linear Synthesis from Pyridine Derivatives (Patent-Based Method)

A prominent preparation method described in patent WO2017043563A1 involves a linear multi-step synthesis starting from substituted picoline derivatives. The key steps are:

  • Step 1: Chlorination of 2-chloro-4-picoline using N-chlorosuccinimide to produce 2-bromo-4-chloromethylpyridine.

  • Step 2: Reaction of 2-bromo-4-chloromethylpyridine with 2-mercaptonicotinic acid in the presence of triethylamine to yield 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid.

  • Step 3: Conversion of the intermediate acid to an activated ester or amide using coupling reagents such as N,N-diisopropylethylamine and O-(7-azabenzotriazol-1-yl) derivatives in ketone solvents (preferably acetone) at 0–80 °C over 1–12 hours.

  • Step 4 & 5: Subsequent transformations including amide formation using formamide or related amides in nitrile solvents (preferably acetonitrile) at 0–100 °C for 10 minutes to 12 hours.

The final compound is isolated by standard workup procedures such as extraction, washing with solvents and saturated saline, solvent removal under reduced pressure, and drying. Purification, if necessary, involves recrystallization or washing with suitable solvents.

Reaction Conditions Summary:

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Notes
1 N-chlorosuccinimide chlorination Not specified Room temp Not specified Conversion to 2-bromo-4-chloromethylpyridine
2 2-mercaptonicotinic acid, triethylamine Not specified Not specified Not specified Formation of thioether acid intermediate
3 Coupling reagents (e.g., DIPEA, HATU) Ketones (acetone) 0–80 (prefer 15–60) 1–12 h (prefer 2–6) Amide bond formation
5 Formamide or related amides Nitriles (acetonitrile) 0–100 (prefer 20–60) 10 min–12 h (prefer 1–6) Final amide formation

This method is well-documented for producing pyridinecarboxamide derivatives with good control over purity and yield. The use of mild temperatures and common solvents makes it industrially feasible.

Pyridinone Ring Construction and Functionalization Approaches

Recent advances in pyridinone chemistry provide alternative insights into constructing pyridinecarboxamide derivatives. The pyridinone core, closely related to pyridinecarboxamide, is typically synthesized via:

  • Oxidation of pyridine derivatives: Introducing carbonyl groups into pyridine rings using reagents such as hydrogen peroxide and nitric acid to form pyridinone intermediates.

  • Cyclic condensation reactions: Combining nitriles or malonate derivatives with amines or ammonia to form the pyridinone ring in one-pot or multi-step reactions.

  • One-pot multi-component reactions: Using substrates like dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal, and primary amines catalyzed by L-proline to afford 2-(1H)-pyridinone derivatives efficiently.

  • Electrophilic additions and formylation: Electrophilic addition of dichlorocarbene to intermediates followed by formylation to introduce aldehyde groups on the phenyl ring attached to the pyridine core.

These methods emphasize eco-friendly conditions, broad functional group tolerance, and operational simplicity, which could be adapted to synthesize 5-(4-Formylphenyl)-3-pyridinecarboxamide by tailoring the substituents and reaction partners.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Multi-step Linear Synthesis (Patent) Stepwise functional group transformations; use of chlorinated pyridine intermediates High purity; scalable; well-documented Requires multiple steps; use of chlorinated reagents
Pyridinone Ring Construction Oxidation, condensation, electrophilic addition Eco-friendly; broad substrate scope May require optimization for specific substituents
One-pot Green Synthesis Condensation and cyclization in ethanol Mild conditions; no heavy metals; no chromatography Limited to specific fused pyridine derivatives

Research Findings and Practical Considerations

  • The patent method provides detailed reaction conditions including solvent choices (acetone, acetonitrile), temperature ranges, and reaction times optimized for yield and purity.

  • The use of triethylamine as a base and coupling reagents like O-(7-azabenzotriazol-1-yl) derivatives facilitates efficient amide bond formation.

  • Post-reaction workup involving extraction with solvents and saturated saline, followed by solvent removal and drying, is critical for isolating the target compound.

  • Purification via recrystallization or washing enhances the analytical purity necessary for pharmaceutical or material applications.

  • Alternative synthetic routes utilizing pyridinone chemistry offer potential for more sustainable and efficient syntheses but may require adaptation to the specific substitution pattern of this compound.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Formylphenyl)-3-pyridinecarboxamide?

The synthesis typically involves condensation reactions between pyridinecarboxylic acid derivatives and formylphenyl intermediates. For example, analogous compounds like 6-(4-Formylphenyl)nicotinaldehyde (CAS 885950-11-8) are synthesized via Suzuki-Miyaura coupling or formylation reactions, leveraging the reactivity of the aldehyde group . Safety protocols for handling intermediates with reactive formyl groups, such as avoiding moisture and using inert atmospheres, should be prioritized .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy to confirm the position of the formyl and carboxamide groups.
  • FT-IR to identify carbonyl stretching frequencies (C=O at ~1680 cm⁻¹ for carboxamide and ~1700 cm⁻¹ for formyl).
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns. Cross-referencing with crystallographic data (if available) enhances accuracy .

Q. How should researchers handle and store this compound?

Storage conditions should adhere to guidelines for air- and moisture-sensitive compounds:

  • Store in a desiccator at 2–8°C under nitrogen.
  • Avoid prolonged exposure to light to prevent photodegradation. Safety data for structurally similar compounds (e.g., 4-Formyl-5-methoxy-N-phenylpyridine-3-carboxamide) highlight hazards like skin irritation, necessitating PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELX resolve structural ambiguities in this compound?

SHELX programs (e.g., SHELXL) are critical for refining high-resolution X-ray diffraction data. For example:

  • Use SHELXD for phase determination in twinned crystals.
  • Apply SHELXPRO to model hydrogen bonding between the carboxamide and formyl groups. Case studies on pyridinecarboxamide derivatives demonstrate the software’s utility in resolving torsional angles and intermolecular interactions .

Q. What strategies address contradictions in spectroscopic vs. computational data during characterization?

Discrepancies between experimental (e.g., NMR chemical shifts) and DFT-calculated data can arise due to solvent effects or conformational flexibility. Mitigation approaches include:

  • Conducting solvent-polarity studies to assess environmental impacts.
  • Using solid-state NMR to compare solution and crystal-phase behavior. Refer to studies on analogous thiazolidin-3-yl pyridinecarboxamides, where XRD-NMR cross-validation resolved such conflicts .

Q. How does this compound contribute to the synthesis of porous organic frameworks (POFs)?

The formyl group enables covalent bonding with amine-functionalized linkers in POFs. For instance:

  • COF-1 analogs use tris(4-formylphenyl) derivatives to create hexagonal pores (7–27 Å).
  • The carboxamide group can act as a hydrogen-bonding node, enhancing framework stability. High surface areas (~1500 m²/g) and thermal stability (up to 500°C) make such frameworks suitable for gas storage or catalysis .

Q. What synthetic modifications enhance the compound’s bioactivity in medicinal chemistry?

Structural analogs (e.g., thieno[2,3-b]pyridines) show that:

  • Introducing electron-withdrawing groups (e.g., -CF₃) improves metabolic stability.
  • Substituting the phenyl ring with halogens (e.g., Cl, F) increases binding affinity in enzyme inhibition assays. Rational design should prioritize regioselective functionalization guided by docking studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-Formylphenyl)-3-pyridinecarboxamide
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